2-Phenyl-1,2-thiazolidine 1,1-dioxide
Overview
Description
2-Phenyl-1,2-thiazolidine 1,1-dioxide is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazolidine derivatives can react quickly with 1,2-aminothiols and aldehydes under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
Thiazolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazolidine derivatives have been noted for their diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the reaction between 1,2-aminothiols and aldehydes to form a thiazolidine product can occur under physiological conditions . This suggests that the compound’s action may be influenced by the physiological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of phenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,2-thiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-Phenyl-1,2-thiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in biological studies.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: The compound is used in the development of agrochemicals, dyes, and rubber vulcanization agents
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Thiazolidine: The parent compound of 2-Phenyl-1,2-thiazolidine 1,1-dioxide, lacking the phenyl group and dioxide functionality.
Thiadiazole: Another sulfur and nitrogen-containing heterocycle with distinct biological activities
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields highlight its importance in scientific research and industrial applications .
Properties
IUPAC Name |
2-phenyl-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJFQHYJOQVWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300949 | |
Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76906-24-6 | |
Record name | NSC140134 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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